5-Bromo-norlaudanosoline hydrobromide is a chemical compound belonging to the family of bisbenzyltetrahydroisoquinoline alkaloids. It is primarily derived from the plant Stephania and is noted for its biological activity. The compound is characterized by its structural features, which include a bromine atom substituent and a specific arrangement of carbon and nitrogen atoms that contribute to its pharmacological properties. Alkaloids like 5-bromo-norlaudanosoline hydrobromide are classified based on their nitrogen-containing heterocyclic systems, which are derived from amino acids and exhibit significant biological activity even at low concentrations .
The synthesis of 5-bromo-norlaudanosoline hydrobromide can be achieved through various methods, including total synthesis from simpler precursors. One notable approach involves the condensation of specific precursors, such as dopamine or noradrenaline, which serve as building blocks in the alkaloid biosynthetic pathway. The initial step typically involves the formation of a benzylisoquinoline skeleton, which is then modified through various reactions to introduce the bromine substituent and achieve the desired molecular structure.
The technical details of the synthesis may involve steps such as:
The molecular structure of 5-bromo-norlaudanosoline hydrobromide can be depicted with its chemical formula, which includes carbon, hydrogen, nitrogen, and bromine atoms. The compound's structure features a tetrahydroisoquinoline core with a bromine atom attached to one of the aromatic rings.
5-Bromo-norlaudanosoline hydrobromide participates in various chemical reactions typical of alkaloids. These reactions can include:
These reactions are essential for both synthetic applications and understanding the compound's behavior in biological systems .
The mechanism of action for 5-bromo-norlaudanosoline hydrobromide involves interactions with specific receptors or enzymes within biological systems. As an alkaloid, it may influence neurotransmitter pathways or exhibit effects on ion channels, contributing to its pharmacological profile.
Data from studies indicate that compounds structurally related to 5-bromo-norlaudanosoline hydrobromide often exhibit significant effects on central nervous system functions .
Relevant analyses often involve spectroscopy techniques (such as NMR and mass spectrometry) to confirm purity and structural integrity .
5-Bromo-norlaudanosoline hydrobromide has several scientific uses, particularly in pharmacology and medicinal chemistry. Its applications include:
5'-Bromo-norlaudanosoline hydrobromide (C₁₆H₁₇Br₂NO₄; MW 447.12 g/mol) occupies a strategic branch point within the benzylisoquinoline alkaloid (BIA) biosynthetic network [4] [9]. This brominated derivative stems from the central BIA precursor (S)-norlaudanosoline ((S)-NLS), which itself forms through a stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) catalyzed by norcoclaurine synthase (NCS; EC 4.2.1.78) . The enzymatic synthesis of (S)-NLS represents a critical chiral control point in BIA biosynthesis, as the (S)-configuration is essential for downstream enzymatic processing into morphinan alkaloids like morphine and codeine [1]. This stereochemical integrity is preserved in 5'-bromo-norlaudanosoline, with bromination occurring selectively at the C-5' position of the isoquinoline ring system – a site critically involved in subsequent carbon-carbon bond formation and ring closure reactions that generate more complex BIA scaffolds [4].
The structural significance of 5'-bromo-norlaudanosoline lies in its bromine-directed divergence from mainstream BIA pathways. While non-halogenated norlaudanosoline undergoes enzymatic methylation (catalyzed by O-methyltransferases) and hydroxylation (via cytochrome P450 enzymes) toward morphinan or protoberberine alkaloids, the introduction of a bromine atom at C-5' creates steric and electronic effects that alter substrate specificity for downstream enzymes [4] [6]. This halogenation effectively blocks metabolic flux toward certain branches (e.g., morphine biosynthesis) while potentially activating alternative enzymatic routes toward novel halogenated alkaloids not commonly observed in nature. The compound serves as a chemical probe in pathway engineering, enabling researchers to study and redirect the complex BIA biosynthetic network [4].
Table 1: Comparative Properties of Norlaudanosoline and Its Brominated Derivative
Property | Norlaudanosoline Hydrobromide | 5'-Bromo-norlaudanosoline Hydrobromide |
---|---|---|
Chemical Formula | C₁₆H₁₇NO₄•HBr | C₁₆H₁₇Br₂NO₄ |
Molecular Weight | 368.22 g/mol | 447.12 g/mol |
Biosynthetic Role | Central BIA Precursor | Branch Point Intermediate |
Key Modification Site | C-6, C-7, C-3', C-4' | C-5' (Bromination) |
Downstream Products | Morphine, Codeine, Berberine | Novel Halogenated BIAs |
The conversion of norlaudanosoline to morphinan alkaloids involves a multi-step enzymatic cascade requiring precise regio-specific modifications. While 5'-bromo-norlaudanosoline itself diverges from this pathway, understanding its relationship to morphinan biosynthesis provides critical insights into enzymatic selectivity. The non-brominated (S)-norlaudanosoline undergoes sequential methylation by S-adenosylmethionine (SAM)-dependent methyltransferases, including coclaurine N-methyltransferase (CNMT) and norcoclaurine-6-O-methyltransferase (6OMT) [6]. These enzymatic transformations demonstrate stringent regiochemical preferences, with methylation occurring preferentially at the 6-OH position followed by the nitrogen atom .
A crucial branching point occurs with the stereospecific ring closure catalyzed by berberine bridge enzyme (BBE), which converts (S)-reticuline to (S)-scoulerine in protoberberine alkaloid biosynthesis. This enzyme exhibits absolute configuration sensitivity, accepting only (S)-enantiomers . The introduction of a bromine at C-5' likely creates steric hindrance that prevents productive binding to BBE and subsequent enzymes in the morphinan pathway, such as the cytochrome P450 enzymes that catalyze the critical phenol coupling reaction converting (R)-reticuline to salutaridine – the pivotal step in morphine biosynthesis [6] [8].
Studies of S-adenosyl-l-methionine:tetrahydroprotoberberine cis-N-methyltransferase (EC 2.1.1.122) reveal the strict substrate specificity of enzymes in this pathway. This enzyme catalyzes the conversion of (S)-stylopine to the quaternary ammonium alkaloid (S)-cis-N-methylstylopine, but does not accept structurally divergent protoberberine alkaloids such as tetrahydroxyberbine and scoulerine, nor simple isoquinoline, benzylisoquinoline, and pavine alkaloids [6]. This specificity underscores why 5'-bromo-norlaudanosoline – with its altered electronic properties and steric profile – would be excluded from mainstream morphinan biosynthesis while potentially serving as substrate for alternative enzymatic transformations.
Table 2: Key Enzymes in BIA Biosynthesis and Their Substrate Specificity
Enzyme | EC Number | Catalyzed Reaction | Substrate Specificity |
---|---|---|---|
Norcoclaurine Synthase (NCS) | 4.2.1.78 | Pictet-Spengler condensation of dopamine and 4-HPAA | Broad specificity for aldehydes |
Coclaurine N-Methyltransferase | 2.1.1.140 | N-methylation of norcoclaurine | Strict (S)-enantiomer preference |
Berberine Bridge Enzyme (BBE) | 1.21.3.3 | C-C bond formation converting reticuline to scoulerine | Exclusive (S)-enantiomer specificity |
Tetrahydroprotoberberine cis-N-methyltransferase | 2.1.1.122 | N-methylation of stylopine | Strict specificity for protoberberine skeleton |
The introduction of bromine at the C-5' position of norlaudanosoline represents a strategic chemical modification that redirects biosynthetic flux toward novel alkaloid scaffolds. This halogenation acts as a metabolic gatekeeper by altering the molecular topology and electronic distribution of the benzylisoquinoline core. The bromine atom serves as both a steric blocker preventing specific enzymatic transformations (particularly the phenol coupling essential for morphinan formation) and an electronic director that potentially activates the molecule toward alternative cyclization patterns [4] [5]. This modification exemplifies how targeted halogenation can be employed in pathway engineering to expand the structural diversity of benzylisoquinoline alkaloids beyond what is observed in natural plant metabolism.
The chemical rationale for C-5' bromination specificity lies in the nucleophilic character of this position within the isoquinoline ring system. During enzymatic synthesis, flavin-dependent halogenases likely catalyze this modification using bromide ions and oxidative cofactors [5]. The resulting brominated intermediate exhibits altered conformational dynamics due to the increased size and polarizability of bromine compared to hydrogen, with the C-Br bond length (1.9 Å) significantly longer than C-H (1.1 Å) and the van der Waals radius of bromine (1.85 Å) substantially larger than hydrogen (1.1 Å) [4]. These physical alterations dramatically affect molecular recognition by downstream enzymes in the BIA pathway.
In synthetic biology applications, 5'-bromo-norlaudanosoline hydrobromide serves as a versatile building block for generating analogs of naturally occurring alkaloids. The carbon-bromine bond undergoes facile palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) enabling introduction of aryl, vinyl, or alkyl groups at the C-5' position [5]. Additionally, the bromide can be displaced by nucleophiles in SNAr reactions or reduced to hydrogen under radical conditions. These transformations create a library of C-5' modified norlaudanosoline derivatives that would be challenging to access through direct enzymatic synthesis [4] [5]. The high cost of research quantities (e.g., 2.5mg = ~$900, 5mg = ~$1,400) reflects both the synthetic challenge and research value of this compound as a pathway diversification tool [4].
The presence of bromine also significantly alters the physicochemical properties of the alkaloid scaffold. Bromination increases molecular weight by ~25% and substantially enhances lipophilicity (calculated logP increase of ~1.0-1.5 units), which in turn affects membrane permeability and potential bioactivity [5]. This property modulation is particularly valuable in medicinal chemistry applications where targeted halogenation is a established strategy for optimizing drug-like properties. Researchers have exploited these modified properties in developing novel 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives as anticancer agents targeting VEGFR-2, demonstrating the pharmaceutical potential of brominated alkaloid scaffolds [5].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: